molecular formula C15H17N3O B2905156 N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide CAS No. 1281151-88-9

N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B2905156
CAS RN: 1281151-88-9
M. Wt: 255.321
InChI Key: GDUXMEGUTRBHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide, commonly known as CAY10471, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CAY10471 is a selective inhibitor of the protein kinase CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.

Scientific Research Applications

CAY10471 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CK1δ has been shown to play a crucial role in the regulation of the Wnt signaling pathway, which is involved in tumor initiation and progression. CAY10471 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells, by blocking the Wnt signaling pathway.
In Alzheimer's disease, CK1δ has been shown to regulate tau protein phosphorylation, which is involved in the formation of neurofibrillary tangles in the brain. CAY10471 has been shown to reduce tau phosphorylation and improve cognitive function in mouse models of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to regulate the circadian rhythm, which is disrupted in Parkinson's disease patients. CAY10471 has been shown to improve motor function and reduce dopaminergic neuron loss in mouse models of Parkinson's disease.

Mechanism of Action

CAY10471 is a selective inhibitor of CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. CK1δ phosphorylates various proteins involved in these processes, leading to their activation or inactivation. CAY10471 binds to the ATP-binding pocket of CK1δ, preventing its phosphorylation activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
CAY10471 has been shown to have various biochemical and physiological effects in different disease models. In cancer, CAY10471 inhibits the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis. In Alzheimer's disease, CAY10471 reduces tau phosphorylation, leading to the prevention of neurofibrillary tangle formation and improvement in cognitive function. In Parkinson's disease, CAY10471 improves motor function and reduces dopaminergic neuron loss by regulating the circadian rhythm.

Advantages and Limitations for Lab Experiments

CAY10471 has several advantages for lab experiments, including its high selectivity for CK1δ, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, CAY10471 also has limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of CAY10471, including its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of CAY10471, its pharmacokinetics, and optimal dosing regimens. Finally, the development of more potent and selective inhibitors of CK1δ may lead to the development of more effective therapeutics for various diseases.

Synthesis Methods

The synthesis of CAY10471 involves the reaction of 1H-indole-3-acetic acid with n-butyronitrile in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure CAY10471.

properties

IUPAC Name

N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-5-12(9-16)18-15(19)8-11-10-17-14-7-4-3-6-13(11)14/h3-4,6-7,10,12,17H,2,5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUXMEGUTRBHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.